3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid
CAS No.: 124082-16-2
Cat. No.: VC0056667
Molecular Formula: C16H17NO3
Molecular Weight: 271.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124082-16-2 |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.316 |
| IUPAC Name | 3-amino-3-(2-phenylmethoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C16H17NO3/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19) |
| Standard InChI Key | BOZPYQOLYKYZBO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(CC(=O)O)N |
Introduction
Chemical Identity and Basic Properties
3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid is an organic compound characterized by a unique structural arrangement featuring an amino group, a propanoic acid moiety, and a benzyloxy substituent at the ortho position of the phenyl ring. The compound's core structure consists of a phenyl ring with a benzyloxy group at position 2, with an amino-substituted propanoic acid chain at position 3.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 124082-16-2 |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 3-amino-3-(2-phenylmethoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C16H17NO3/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19) |
| InChIKey | BOZPYQOLYKYZBO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(CC(=O)O)N |
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid are primarily determined by its functional groups and molecular structure.
Physical Properties
While specific experimental data for this compound is limited, the following properties can be estimated based on its structure and comparison to similar compounds:
| Property | Value/Description |
|---|---|
| Physical State | Likely a white to off-white crystalline solid |
| Solubility | Likely soluble in polar organic solvents; limited solubility in water |
| Melting Point | Not experimentally determined |
| Boiling Point | Estimated to be >300°C (at 760 mmHg) |
| pKa | Estimated 3.8-4.2 for carboxylic acid group; ~9.5 for amino group |
Chemical Reactivity
The chemical behavior of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid is influenced by its functional groups:
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The amino group (-NH₂) can:
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Act as a nucleophile in substitution reactions
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Undergo acylation with acid chlorides or anhydrides
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Participate in reductive amination reactions
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Form amides with carboxylic acids
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The carboxylic acid group (-COOH) can:
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Undergo esterification with alcohols
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Form amides with amines
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Participate in decarboxylation reactions under certain conditions
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React with bases to form carboxylate salts
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The benzyloxy group can:
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Be cleaved under catalytic hydrogenolysis conditions
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Participate in electrophilic aromatic substitution reactions
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Act as a protecting group for phenolic hydroxyl groups
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The presence of these functional groups provides multiple sites for chemical modifications, making this compound versatile for various synthetic applications .
Comparative Analysis with Structural Analogs
Comparing 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid with its structural analogs provides insights into the influence of subtle structural changes on chemical and potential biological properties.
Comparison with Para-Substituted Analog
| Feature | 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
|---|---|---|
| CAS Number | 124082-16-2 | 330645-19-7 |
| Molecular Formula | C₁₆H₁₇NO₃ | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol | 271.31 g/mol |
| Position of Benzyloxy Group | Ortho (position 2) | Para (position 4) |
| Spatial Arrangement | Benzyloxy group in proximity to propanoic acid chain | Benzyloxy group distant from propanoic acid chain |
| Potential Intramolecular Interactions | Possible hydrogen bonding between amino group and benzyloxy oxygen | Less likely to form intramolecular interactions |
Analytical Methods and Characterization
Various analytical techniques can be employed for the identification, quantification, and characterization of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in ¹H NMR (predicted):
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Aromatic protons: multiple signals in the region δ 7.2-7.8 ppm
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Benzyloxy methylene protons: singlet at approximately δ 5.0-5.2 ppm
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α-Proton (CH-NH₂): multiplet at approximately δ 4.2-4.4 ppm
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Methylene protons (CH₂COOH): multiplet at approximately δ 2.5-2.8 ppm
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Amino protons (NH₂): broad signal at approximately δ 1.8-2.2 ppm
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Carboxylic acid proton (COOH): broad signal at approximately δ 10.5-12.0 ppm
Infrared (IR) Spectroscopy
Expected characteristic absorption bands:
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O-H stretching (carboxylic acid): broad band at 3300-2500 cm⁻¹
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N-H stretching (amine): two bands at 3400-3300 cm⁻¹
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C=O stretching (carboxylic acid): strong band at 1700-1725 cm⁻¹
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C-O stretching (ether and carboxylic acid): bands at 1300-1000 cm⁻¹
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Aromatic C=C stretching: bands at 1600-1400 cm⁻¹
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the separation, identification, and quantification of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid in mixtures. The compound would likely exhibit characteristic retention times under standardized conditions, facilitating its identification and purity assessment.
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